![molecular formula C21H15FN6O2 B6580617 2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]-N-phenylacetamide CAS No. 1207025-41-9](/img/structure/B6580617.png)
2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]-N-phenylacetamide
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Description
2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]-N-phenylacetamide is a useful research compound. Its molecular formula is C21H15FN6O2 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]-N-phenylacetamide is 402.12405190 g/mol and the complexity rating of the compound is 744. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thiazolo [3,2-b] [1,2,4]triazole and Related Compounds
The compound has been utilized in the synthesis of highly functionalized thiazolo [3,2-b] [1,2,4]triazole, triazolo [1,5-a]pyrimidine, and triazolo [3,4-b] [1,3,4]thiadiazine derivatives. These heterocyclic compounds exhibit diverse biological activities and have potential applications in drug discovery and materials science .
Adenosine Receptor Antagonists with Reactive Linkers
Researchers have developed a series of adenosine receptor antagonists containing a reactive linker. Functionalization of these derivatives allows for the easy generation of multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic agents .
Anti-Diabetes and Neurokinin-3 Receptor Modulators
The compound’s derivatives have contributed to the development of the FDA-approved anti-diabetes type 2 drug sitagliptin phosphate (a dipeptidyl peptidase 4 inhibitor). Additionally, a 2-aminopyrimidine/triazolopiperazine hybrid molecule demonstrated potent antitumor effects. Furthermore, N-acyltriazolopiperazine derivatives are being explored as potential therapeutics for sex hormone disorders .
Anti-Tumor Activity and c-Met Kinase Inhibition
Among the derivatives, compound 22i exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines. It also possessed superior c-Met kinase inhibition ability at the nanomolar level. These findings highlight its potential as an anticancer agent .
New Heterocyclic System with Antiproliferative Activity
The compound has been used to synthesize 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, a novel heterocyclic system. Some derivatives of this system were tested for antiproliferative activities against human cancer cell lines, showing promise for further investigation .
properties
IUPAC Name |
2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN6O2/c22-15-8-6-14(7-9-15)17-12-18-20-25-28(21(30)26(20)10-11-27(18)24-17)13-19(29)23-16-4-2-1-3-5-16/h1-12H,13H2,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBOQPBUTDPPKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-phenylacetamide |
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